molecular formula C8H10ClN5 B3249077 [5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1909348-25-9

[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B3249077
CAS No.: 1909348-25-9
M. Wt: 211.65
InChI Key: ZTYDDJZHYZWHIS-UHFFFAOYSA-N
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Description

[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and a methanamine group at position 3, forming a hydrochloride salt.

Properties

IUPAC Name

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;/h1-4H,5,9H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYDDJZHYZWHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-25-9
Record name [5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
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Biological Activity

[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound that has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of a triazole ring through the reaction of hydrazine derivatives with pyridinecarboxylic acids. The process can yield various derivatives with potential pharmacological properties. For instance, the synthesis of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-thio-acetamides has been documented, indicating a pathway to functionalize the triazole scaffold for enhanced biological activity .

Antineurodegenerative Properties

Recent studies have highlighted the neuroprotective effects of compounds based on the 5-(pyridin-4-yl)-1,2,4-triazole scaffold. Notably, these compounds have shown promise in preventing alpha-synuclein aggregation, which is crucial in the context of Parkinson's disease. The compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated significant neuroprotective activity by reducing bradykinesia and modulating neurotoxic markers in animal models .

Psychotropic Effects

The synthesized triazole derivatives have also been evaluated for their psychotropic activities. In particular, they exhibited antiepileptic, anxiolytic, and antidepressant effects with a notable Ra value (a measure of activity) exceeding 0.50 in various assays. This suggests that these compounds may interact with neurotransmitter systems and could be developed as therapeutic agents for mood disorders and epilepsy .

Antimicrobial Activity

Compounds containing the triazole moiety have been reported to possess antimicrobial properties. Research indicates that certain derivatives exhibit fungicidal activity against various pathogens. This broad-spectrum antimicrobial action is attributed to the ability of the triazole ring to interfere with fungal cell membrane synthesis .

Case Studies

Study Focus Findings
Study 1NeuroprotectionIdentified compounds preventing α-synuclein aggregation; reduced bradykinesia in MPTP-induced models .
Study 2Psychotropic EffectsCompounds showed significant anxiolytic and antidepressant activities in rodent models .
Study 3Antimicrobial PropertiesDemonstrated effectiveness against fungal strains; potential for development as antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Sulfur-Containing Derivatives
  • 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3)

    • Structure : Replaces methanamine with a thiol (-SH) group.
    • Properties : Higher melting point (237–240°C) due to stronger intermolecular hydrogen bonding .
    • Applications : Acts as a precursor for alkylated (e.g., 4a,b) and Mannich base derivatives (5a–c), enhancing antimicrobial activity .
  • [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride

    • Structure : Methanesulfonylmethyl group at position 3.
    • Properties : Sulfonyl group increases polarity and solubility (Molecular Formula: C₅H₁₁ClN₄O₂S; Molar Mass: 226.68) .
    • Differentiation : The sulfonyl group may improve metabolic stability compared to pyridinyl derivatives.
Alkyl/Aryl Substitutions
  • (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride Structure: Methylthio (-SMe) and methyl groups at positions 5 and 4, respectively.
  • 2-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]ethanamine Dihydrochloride

    • Structure : Ethylamine chain instead of methanamine.
    • Properties : Longer chain may enhance membrane permeability (Molar Mass: 225.68) .

Pyridine Ring Modifications

  • [5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride Structure: Triazolyl substituent on pyridine (position 5). Properties: Increased hydrogen-bonding capacity (Molecular Weight: 211.65) . Applications: Potential dual-targeting in drug discovery due to dual heterocycles.

Salt Form Variations

  • (5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride Structure: Cyclopropyl and methyl groups on triazole; dihydrochloride salt. Properties: Dihydrochloride form may enhance aqueous solubility compared to monohydrochloride analogs .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Reference
Target Compound 5-(Pyridin-4-yl), 3-methanamine C₈H₁₀ClN₅ 211.65* N/A High π-π stacking potential
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 5-(Pyridin-4-yl), 3-thiol C₁₂H₉N₅S 255.30 237–240 Precursor for alkylated derivatives
[5-(Methanesulfonylmethyl)-...]methanamine HCl 5-(Methanesulfonylmethyl) C₅H₁₁ClN₄O₂S 226.68 N/A Enhanced polarity
2-[5-(Pyridin-4-yl)-1H-...]ethanamine diHCl 3-ethylamine C₉H₁₂Cl₂N₅ 225.68 N/A Improved bioavailability
(5-Cyclopropyl-4-methyl-...)dihydrochloride 5-cyclopropyl, 4-methyl C₇H₁₄Cl₂N₄ 225.12 N/A High solubility

*Calculated based on molecular formula C₈H₁₀ClN₅.

Q & A

Q. Key Reagents/Conditions :

StepReagentsSolventTemperatureYield Optimization
CyclizationHydrazine derivatives, nitrilesMethanol60–80°CControlled pH (basic)
AlkylationAlkyl halides (e.g., methyl iodide)DMF/THFRT–50°CExcess halide, inert atmosphere

How is structural characterization performed for this compound?

Answer:

  • X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement (e.g., bond angles, torsion angles) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign protons and carbons (e.g., pyridinyl protons at δ 8.5–9.0 ppm; triazole NH₂ at δ 5.5–6.0 ppm) .
    • IR : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1 for C₉H₁₀N₅Cl) .

What strategies are recommended for resolving contradictions in crystallographic vs. computational structural data?

Answer:

  • Validation Tools : Cross-check SHELXL-refined structures with DFT-optimized models (e.g., Gaussian09) to identify discrepancies in bond lengths/angles .
  • Dynamic Analysis : Perform molecular dynamics (MD) simulations to assess flexibility of the methanamine side chain, which may explain deviations .
  • Statistical Metrics : Use R-factors and residual density maps to evaluate crystallographic data quality .

How can researchers optimize synthesis yields for derivatives of this compound?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation steps to enhance reactivity .
  • Catalysis : Introduce Pd/Cu catalysts for cross-coupling reactions at the pyridinyl ring .
  • Purification : Use gradient column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate pure hydrochloride salts .

What methodologies are used to evaluate its biological activity?

Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies :
    • Docking Simulations : AutoDock Vina to predict binding to kinase targets (e.g., EGFR) .
    • Enzyme Inhibition : Measure inhibition of topoisomerase II via gel electrophoresis .

How should researchers address impurities in the final product?

Answer:

  • HPLC Analysis : Use a C18 column (ACN/water + 0.1% TFA) to detect byproducts (e.g., unreacted triazole precursors) .
  • Recrystallization : Purify from hot ethanol/water mixtures (80:20 v/v) to remove hydrophilic impurities .
  • Ion Exchange : Treat with Amberlite IRA-400 resin to eliminate excess chloride ions .

What advanced techniques are used to study its reactivity?

Answer:

  • Kinetic Studies : Monitor sulfanyl group oxidation (e.g., H₂O₂-mediated) via UV-Vis spectroscopy .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track triazole ring transformations using 2D NMR .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior of the pyridinyl moiety .

How can computational modeling guide derivative design?

Answer:

  • QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on pyridinyl) with bioactivity .
  • ADMET Prediction : SwissADME to optimize logP (<3) and blood-brain barrier penetration .
  • Fragment-Based Design : Merge triazole cores with known pharmacophores (e.g., benzothiazoles) via docking-guided synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 2
[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

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